Tifurac sodium
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Overview
Description
Tifurac sodium is a benzofuranacetic acid derivative patented by Syntex, Inc. It is known for its analgesic, anti-inflammatory, and antipyretic properties. In preclinical models, this compound has demonstrated significant anti-inflammatory and analgesic activity, making it a promising candidate for pain management and inflammation control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tifurac sodium involves the reaction of benzofuranacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where benzofuranacetic acid is dissolved in water and sodium hydroxide is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tifurac sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of benzofuranacetic acid derivatives.
Reduction: Reduction reactions yield reduced forms of this compound with altered functional groups.
Substitution: Substitution reactions produce a variety of substituted benzofuranacetic acid derivatives.
Scientific Research Applications
Tifurac sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of benzofuran derivatives and their chemical properties.
Biology: this compound is studied for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: The compound is investigated for its potential use in pain management and treatment of inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Tifurac sodium exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug with comparable effects.
Naproxen: Known for its long-lasting anti-inflammatory and analgesic effects.
Uniqueness of Tifurac Sodium
This compound is unique due to its benzofuranacetic acid structure, which imparts specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high potency makes it a valuable compound in the treatment of pain and inflammation.
Properties
CAS No. |
102488-97-1 |
---|---|
Molecular Formula |
C18H13NaO4S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
AMHWUAATYNXBDN-UHFFFAOYSA-M |
SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+] |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+] |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+] |
Synonyms |
Sodium 7-(p-(methylthio)benzoyl)-5-benzofuranacetate, hydrate |
Origin of Product |
United States |
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